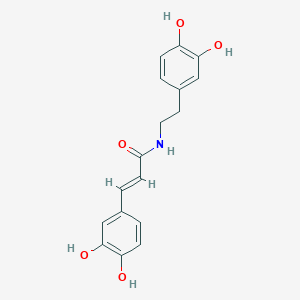

N-Caffeoyldopamine

描述

属性

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMGGLPUXCKRGT-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-49-4 | |

| Record name | N-Caffeoyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CAFFEOYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM1G2VY70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Caffeoyldopamine: A Comprehensive Technical Guide on its Natural Origins, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoyldopamine, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the primary natural sources of this compound, a historical account of its discovery, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathway associated with its biological activity, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known by the trivial name clovamide, is a hydroxycinnamic acid amide synthesized in plants through the conjugation of caffeic acid and dopamine.[1] Its chemical structure, featuring catechol moieties from both precursors, underpins its potent antioxidant and metal-chelating properties. The compound has been identified as a potent β2-adrenoceptor agonist, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, a mechanism that contributes to its various physiological effects.[2][3] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Natural Sources and Discovery

Discovery and Nomenclature

The discovery of this compound is intrinsically linked to studies on red clover (Trifolium pratense L.). The compound was first identified in this plant species in the 1970s, which led to the common name "clovamide".[4] This initial discovery paved the way for subsequent investigations into its chemical properties and biological activities.

Primary Natural Sources

This compound is found in a variety of plant species, with notable concentrations in Theobroma cacao (cocoa) and various species of the Trifolium genus.

-

Theobroma cacao (Cocoa): this compound is a significant phenolic constituent of cocoa beans and their shells.[5] Its presence in cocoa products contributes to their recognized antioxidant and potential health benefits. The concentration of this compound in cocoa can be influenced by factors such as the bean variety, geographical origin, and processing methods like fermentation and roasting.

-

Trifolium Species (Clover): Red clover (Trifolium pratense) is a particularly rich source of this compound.[1][6] The compound is found in various parts of the plant, including the leaves and flowers.[4] Other species within the Trifolium genus have also been reported to contain this compound and related hydroxycinnamic acid amides.[7]

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different natural sources and even between different parts of the same plant. The following table summarizes available quantitative data.

| Natural Source | Plant Part | Concentration | Reference(s) |

| Trifolium pratense (Red Clover) | Leaves | 15.6 ± 0.6 mg/g dry weight | [1][2] |

| Trifolium pratense subsp. nivale (Snow Clover) | Leaves | 8.2 ± 0.1 mg/g dry weight | [1] |

| Theobroma cacao (Cocoa) | Beans | Present, but specific quantitative data is limited in readily available literature. | [5] |

| Theobroma cacao (Cocoa) | Shells | Present, with concentrations influenced by processing. | [8] |

Experimental Protocols

Extraction and Isolation of this compound from Trifolium pratense

This protocol is based on methodologies described for the extraction of phenolic compounds from clover.

4.1.1. Materials and Reagents:

-

Dried and powdered Trifolium pratense leaves

-

80% Methanol (MeOH)

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

Preparative HPLC column (e.g., C18)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Deionized water

4.1.2. Extraction Procedure:

-

Macerate the powdered plant material in 80% methanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

4.1.3. Isolation by Solid-Phase Extraction (SPE) and Preparative HPLC:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the crude extract in a minimal amount of 50% methanol and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the phenolic compounds with increasing concentrations of methanol (e.g., 50%, 80%, 100%).

-

Collect the fractions and analyze them by analytical HPLC to identify the fraction containing this compound.

-

Pool the this compound-rich fractions and concentrate them.

-

Perform final purification using a preparative HPLC system with a C18 column. A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

Quantification of this compound by HPLC-UV/DAD

This protocol outlines a general method for the quantitative analysis of this compound.

4.2.1. Instrumentation and Conditions:

-

HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient starting from 5% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 280 nm and 320 nm.

-

Injection Volume: 10 µL.

4.2.2. Standard and Sample Preparation:

-

Prepare a stock solution of pure this compound standard in methanol (1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

-

Prepare sample extracts as described in the extraction protocol and filter them through a 0.45 µm syringe filter before injection.

4.2.3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Identify and quantify this compound in the sample extracts by comparing the retention time and UV spectrum with the standard and using the calibration curve.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the unambiguous identification and sensitive quantification of this compound.

4.3.1. Instrumentation and Conditions:

-

LC System: UHPLC system for high-resolution separation.

-

MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

-

MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of this compound.

4.3.2. Expected Mass Spectral Data:

-

[M-H]⁻: The deprotonated molecule of this compound (C₁₇H₁₇NO₅) will have an m/z of approximately 314.1.

-

MS/MS Fragments: Fragmentation of the parent ion will yield characteristic daughter ions corresponding to the caffeoyl and dopamine moieties.

Signaling Pathway

This compound exerts its biological effects, at least in part, by acting as a β2-adrenergic receptor agonist. The binding of this compound to the β2-adrenergic receptor initiates a downstream signaling cascade.

Figure 1. this compound β2-Adrenergic Receptor Signaling Pathway.

The binding of this compound to the β2-adrenergic receptor (β2-AR) leads to the activation of the associated heterotrimeric Gs protein. The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Figure 2. General Experimental Workflow for Isolation and Analysis.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action as a β2-adrenergic receptor agonist. Its presence in commonly consumed products like cocoa and in medicinal plants such as red clover highlights its potential for therapeutic applications. This technical guide provides a solid foundation for researchers and professionals by detailing its natural sources, discovery, analytical methodologies, and the primary signaling pathway through which it exerts its effects. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in the development of novel therapeutic agents.

References

- 1. Clovamide and Flavonoids from Leaves of Trifolium pratense and T. pratense subsp. nivale Grown in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Red Clover HDT, a BAHD Hydroxycinnamoyl-Coenzyme A:L-3,4-Dihydroxyphenylalanine (L-DOPA) Hydroxycinnamoyl Transferase That Synthesizes Clovamide and Other N-Hydroxycinnamoyl-Aromatic Amino Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-ESI-MS study of the flavonoid glycoside malonates of red clover (Trifolium pratense) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Effects of Red Clover (Trifolium pratense L.) in Support of Menopause Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Comprehensive In Vitro Analysis of the Bioactivities of N-Caffeoyldopamine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

N-Caffeoyldopamine, a naturally occurring phenolic amide found in various plants, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a detailed overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals and chelate metal ions. Its chemical structure, featuring catechol and caffeoyl moieties, enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1] In vitro studies have consistently demonstrated its efficacy in various antioxidant assays.

Quantitative Data on Antioxidant Activity

| Assay Type | Model System | Key Findings (IC50/EC50 Values) | Reference |

| DPPH Radical Scavenging | Chemical Assay | Higher activity than its precursors | [1] |

| ABTS Radical Scavenging | Chemical Assay | Strong radical scavenging capacity | [1] |

| Cellular Antioxidant Activity | HepG2 Cells | Effective in reducing cellular ROS | [2] |

Experimental Protocols

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[3][4]

-

Reaction Mixture : In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.[3] Ascorbic acid can be used as a positive control.[3]

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.[3]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve.[3]

-

Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5][6] Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[5][7]

-

Reaction Mixture : Add a small volume of the this compound sample (e.g., 5-10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1-4 mL).[5][6]

-

Incubation : Allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.[8]

-

Calculation : The percentage of inhibition is calculated as: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. Its mechanism of action involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, and the inhibition of pro-inflammatory mediator production.

Quantitative Data on Anti-inflammatory Effects

| Target | Cell Line | Key Findings (IC50 / % Inhibition) | Reference |

| Nitric Oxide (NO) Production | Macrophages | Inhibition of LPS-induced NO | [9] |

| TNF-α Secretion | Macrophages | Reduction of LPS-induced TNF-α | [10] |

| IL-6 Secretion | Macrophages | Attenuation of LPS-induced IL-6 | [11] |

| NF-κB Activation | Various | Inhibition of NF-κB translocation | [12] |

Experimental Protocols

-

Cell Culture : Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection : Collect the cell culture supernatant.

-

Griess Reaction : Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement : Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

Coating : Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[13]

-

Blocking : Block the plate with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Sample Incubation : Add cell culture supernatants (from cells treated with this compound and/or LPS) and standards to the wells and incubate.[13][14]

-

Detection Antibody : Add a biotinylated detection antibody specific for the cytokine and incubate.[13]

-

Enzyme Conjugate : Add streptavidin-horseradish peroxidase (HRP) and incubate.[13]

-

Substrate Addition : Add a substrate solution (e.g., TMB) and incubate until color develops.[15]

-

Stopping Reaction : Stop the reaction with a stop solution (e.g., sulfuric acid).[15]

-

Measurement : Measure the absorbance at 450 nm.[13]

Signaling Pathway Visualization

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Neuroprotective Effects

In vitro models of neurodegenerative diseases have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis, suggesting its therapeutic potential for neurological disorders.

Quantitative Data on Neuroprotective Effects

| Assay | Cell Line | Stressor | Key Findings | Reference |

| Cell Viability (MTT) | SH-SY5Y | 6-OHDA | Increased cell viability by 50% | [16] |

| ROS Production | SH-SY5Y | H2O2 | Reduced intracellular ROS levels | [17] |

| Nrf2 Activation | Neuronal Cells | Oxidative Stress | Upregulated Nrf2 and HO-1 expression | [18][19] |

Experimental Protocols

-

Cell Seeding : Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow for attachment.[20]

-

Treatment : Treat the cells with this compound for a specified period, followed by exposure to a neurotoxin (e.g., 6-hydroxydopamine or H2O2).

-

MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[20][21]

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[22]

-

Measurement : Measure the absorbance at a wavelength between 550 and 600 nm.[21]

-

Calculation : Cell viability is expressed as a percentage of the control (untreated cells).

-

Cell Culture : Culture adherent cells in a 24-well plate or 96-well plate.[23][24]

-

Staining : Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution (e.g., 10-20 µM) for 30-45 minutes at 37°C in the dark.[24][25]

-

Treatment : After removing the DCFH-DA solution and washing, treat the cells with this compound and/or an oxidative stressor.

-

Measurement : Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[23][24]

Signaling Pathway Visualization

Caption: Nrf2/ARE signaling pathway activation by this compound.

Anti-cancer Activity

This compound has been investigated for its potential as an anti-cancer agent. In vitro studies have shown its ability to inhibit the proliferation and induce apoptosis in various cancer cell lines.

Quantitative Data on Anti-cancer Effects

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| U937 | Myelocytic Leukemia | < 0.05 (for cAMP increase) | [12][26] |

| HCT116 | Colorectal Cancer | Data not available in search | |

| HeLa | Cervical Cancer | Data not available in search |

Experimental Protocol

The protocol for assessing anti-cancer activity using the MTT assay is identical to the one described in the "Neuroprotective Effects" section. Cancer cells are seeded, treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours), and cell viability is determined. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Experimental Workflow Visualizations

Western Blotting Workflow

Caption: General workflow for Western Blotting analysis.

ELISA Workflow

Caption: General workflow for a sandwich ELISA protocol.

This technical guide summarizes the significant in vitro biological activities of this compound, providing quantitative data and detailed experimental protocols. The evidence strongly supports its role as a potent antioxidant, anti-inflammatory, and neuroprotective agent. Further research is warranted to explore its full therapeutic potential, particularly in the context of its anti-cancer properties and to translate these promising in vitro findings into in vivo models.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. mdpi.com [mdpi.com]

- 3. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. novamedline.com [novamedline.com]

- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 26. N-coumaroyldopamine and this compound increase cAMP via beta 2-adrenoceptors in myelocytic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antioxidant Properties of N-Caffeoyldopamine

This compound (N-CD), a naturally occurring phenolic amide found in various plants, including cocoa, has garnered significant scientific interest for its potent antioxidant properties.[1] Structurally, it is a conjugate of caffeic acid and dopamine, both of which are recognized for their antioxidant capabilities. This guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Core Antioxidant Mechanisms

The antioxidant activity of this compound stems from its unique chemical structure, which enables it to counteract oxidative stress through multiple mechanisms. The presence of catechol moieties in both the caffeic acid and dopamine portions of the molecule is crucial for its high antioxidant potential.[2]

Direct Antioxidant Activity:

-

Free Radical Scavenging: this compound is an efficient scavenger of free radicals.[1] Its phenolic hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[1] Studies have demonstrated its superior scavenging activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), often exceeding that of its parent compounds.[1][3]

-

Metal Ion Chelation: this compound can chelate pro-oxidant metal ions, such as ferrous iron (Fe²⁺). By binding to these metals, it prevents their participation in the Fenton reaction, a major source of the highly destructive hydroxyl radical in biological systems.

Indirect Antioxidant Activity via Cellular Signaling:

-

Nrf2/ARE Pathway Activation: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. While direct studies on this compound's effect on Nrf2 are emerging, its structural components, caffeic acid and dopamine, are known to activate this pathway.[4][5][6] Oxidative stress can lead to the dissociation of Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[7] The catechol moiety is crucial for this activation, likely through oxidation to an electrophilic quinone that reacts with Keap1.[6]

-

β2-Adrenoceptor Agonism: this compound has been identified as a potent β2-adrenoceptor agonist.[8][9] This interaction leads to an increase in intracellular cyclic AMP (cAMP) levels.[9][10] While not a direct antioxidant mechanism, cAMP signaling can influence various cellular processes, including anti-inflammatory responses, which are often linked to oxidative stress.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the radicals, is a common metric for comparison.

Table 1: Radical Scavenging and Reducing Power Activity

| Compound | DPPH• Scavenging IC50 (µM) | ABTS•+ Scavenging IC50 (µM) | Reducing Power (AAE µmol/mmol) |

|---|---|---|---|

| N-trans-Caffeoyldopamine | 5.95 [3] | 0.24 [3] | 822.45 [3] |

| N-trans-Feruloyldopamine | >5.95[3] | >0.24[3] | <822.45[3] |

| trans-Caffeic Acid | >5.95[3] | >0.24[3] | <822.45[3] |

| trans-Ferulic Acid | >5.95[3] | >0.24[3] | <822.45[3] |

AAE: Ascorbic Acid Equivalent. Data from Dizdar et al., 2018.[3]

Table 2: Ferrous Ion (Fe²⁺) Chelating Activity

| Compound | Fe²⁺ Chelating IC50 (mM) |

|---|---|

| N-trans-Caffeoyldopamine | >3.17[3] |

| N-trans-Feruloyldopamine | 3.17 [3] |

Data from Dizdar et al., 2018.[3]

As the data indicates, N-trans-caffeoyldopamine is a highly potent radical scavenger, particularly in the ABTS assay, outperforming its structural analogs.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

Methodology:

-

Reagent Preparation:

-

Reaction Setup:

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

The IC50 value is determined by plotting the scavenging percentage against the concentration of this compound.

-

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[15] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[16][17]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16][17]

-

Before use, dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

-

-

Reaction Setup:

-

Prepare serial dilutions of this compound.

-

Add a small volume of the sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[18]

-

-

Incubation:

-

Measurement:

-

Measure the absorbance at 734 nm.[18]

-

-

Calculation:

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular context, accounting for bioavailability and metabolism.[19] It typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[20]

Methodology:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells, or another suitable cell line, in a 96-well microplate and grow to confluence.[19]

-

-

Loading and Treatment:

-

Wash the cells with a buffer.

-

Incubate the cells with the DCFH-DA probe, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.[20]

-

Remove the probe and treat the cells with various concentrations of this compound.

-

-

Induction of Oxidative Stress:

-

Measurement:

-

Immediately measure the fluorescence at specified intervals using a microplate reader (excitation ~485 nm, emission ~535 nm).[21]

-

-

Calculation:

-

The antioxidant activity is determined by calculating the area under the fluorescence curve. The CAA value is often expressed as quercetin equivalents.[19]

-

Conclusion

This compound exhibits robust antioxidant properties through a multi-faceted approach that includes direct free radical scavenging, metal ion chelation, and the potential modulation of crucial cellular defense pathways like the Nrf2 system.[1][3] Quantitative in vitro assays confirm its high potency, often superior to its constituent parts, caffeic acid and dopamine.[3] While preclinical data are promising, further research, including comprehensive cellular and in vivo studies, is necessary to fully validate its therapeutic potential as an agent to combat oxidative stress-related pathologies.[1] The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the full pharmacological scope of this promising natural compound.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Antioxidant and neuroprotective properties of N-arachidonoyldopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine activates Nrf2-regulated neuroprotective pathways in astrocytes and meningeal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N-coumaroyldopamine and this compound increase cAMP via beta 2-adrenoceptors in myelocytic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

N-Caffeoyldopamine: A Technical Guide to its Function as a Beta-2 Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Caffeoyldopamine, a naturally occurring phytochemical, has emerged as a subject of scientific interest due to its activity as a beta-2 adrenoceptor agonist. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative data on its potency, and the experimental protocols utilized for its characterization. Evidence confirms that this compound stimulates the beta-2 adrenergic receptor, leading to the activation of the canonical Gs protein-adenylyl cyclase signaling pathway and subsequent increase in intracellular cyclic AMP (cAMP). Its potency is comparable to that of several well-established beta-2 adrenergic agonists.

Introduction

This compound is a phenolic compound found in various plants, including cocoa (Theobroma cacao)[1][2]. Its chemical structure shares key moieties with known beta-adrenergic agonists, prompting investigations into its pharmacological profile[1][2]. The beta-2 adrenoceptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial therapeutic target, primarily for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[3][4][5]. Agonism of this receptor induces smooth muscle relaxation, leading to bronchodilation[4]. This guide synthesizes the current scientific understanding of this compound's role as a beta-2 adrenoceptor agonist.

Core Mechanism of Action: Beta-2 Adrenoceptor Signaling

The interaction of this compound with the beta-2 adrenoceptor initiates a well-defined intracellular signaling cascade, culminating in a physiological response.

-

Ligand Binding: this compound binds to the beta-2 adrenoceptor on the cell surface.

-

G-Protein Activation: This binding event triggers a conformational change in the receptor, facilitating the activation of the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer[6][7].

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit interacts with and stimulates adenylyl cyclase, a membrane-bound enzyme[6][7].

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP)[4][6][7].

-

Downstream Signaling: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, ultimately resulting in smooth muscle relaxation and other cellular responses[6][8].

Caption: this compound Activated Beta-2 Adrenoceptor Signaling Pathway.

Quantitative Data Presentation

Research has established that this compound is a potent agonist at the beta-2 adrenoceptor. Its ability to stimulate cAMP production is comparable to that of several clinically used beta-2 agonists[1][9].

| Compound | Receptor Selectivity | Primary Effect Measured | Potency Comparison | Reference(s) |

| This compound | Beta-2 Adrenoceptor | cAMP Production | Potent, comparable to Salbutamol | [1][9] |

| Salbutamol | Beta-2 Adrenoceptor | cAMP Production | Standard Beta-2 Agonist | [1][9] |

| Procaterol | Beta-2 Adrenoceptor | cAMP Production | Comparable to this compound | [1][9] |

| Fenoterol | Beta-2 Adrenoceptor | cAMP Production | Comparable to this compound | [1][9] |

| N-Coumaroyldopamine | Beta-2 Adrenoceptor | cAMP Production | More potent than this compound | [9] |

Experimental Protocols

The characterization of this compound as a beta-2 adrenoceptor agonist involves several key experimental procedures.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward amidation reaction[10].

Methodology:

-

Caffeic acid is dissolved in a suitable solvent such as dichloromethane.

-

A coupling agent, for instance, 1,3-diisopropylcarbodiimide, is added to activate the carboxylic acid group of caffeic acid, forming a symmetrical anhydride.

-

Dopamine is then added to the reaction mixture.

-

The reaction is allowed to proceed, typically with gentle stirring for about an hour.

-

The final product, this compound, is purified from the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC)[10].

-

The identity and purity of the synthesized compound are confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS)[10].

Caption: Experimental Workflow for the Synthesis of this compound.

Cell-Based Assays for Agonist Activity

The functional activity of this compound is typically assessed in a cellular context using a cell line that endogenously expresses the beta-2 adrenoceptor, such as the human myelocytic U937 cell line[1][10].

Cell Culture:

-

U937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Cells are maintained in a standard cell culture incubator at 37°C with 5% CO2.

-

Cell viability and density are monitored using trypan blue exclusion and a hemocytometer[10].

cAMP Measurement Assay:

-

U937 cells are seeded at a specific density (e.g., 2 x 10^6 cells)[10].

-

To determine beta-2 adrenoceptor specificity, cells can be pre-incubated with selective antagonists like butoxamine or ICI 118551[1][9].

-

The cells are then treated with various concentrations of this compound or other agonists for a defined period (e.g., 10 minutes)[10].

-

Following incubation, the reaction is terminated, and the cells are washed with cold phosphate-buffered saline.

-

The cells are lysed, and the intracellular cAMP concentration is quantified using a competitive enzyme immunoassay (EIA) kit[1][10].

-

The amount of cAMP produced is determined by measuring the absorbance and comparing it to a standard curve[10].

Caption: Experimental Workflow for cAMP Measurement in U937 Cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. Beta-2 adrenoceptor agonists | Pharmacology Education Project [pharmacologyeducation.org]

- 6. ClinPGx [clinpgx.org]

- 7. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 9. N-coumaroyldopamine and this compound increase cAMP via beta 2-adrenoceptors in myelocytic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Caffeoyldopamine: A Technical Guide to its Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoyldopamine (N-CD), a naturally occurring phenolic amide found in various plants, has garnered significant scientific interest for its diverse biological activities. Structurally a conjugate of caffeic acid and dopamine, N-CD exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as the Nrf2/ARE, NF-κB, and β2-adrenoceptor pathways. This technical guide provides an in-depth overview of the core cellular roles of N-CD, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development endeavors.

Core Cellular Roles and Signaling Pathways

This compound's biological effects are primarily attributed to its ability to interact with and modulate critical cellular signaling cascades. Its structure, combining the antioxidant prowess of caffeic acid with the neurotransmitter functions of dopamine, allows it to influence a range of physiological processes from oxidative stress response to inflammation.

Antioxidant Activity and Nrf2 Pathway Activation

N-CD is a powerful antioxidant, a property supported by numerous in vitro studies.[1] Its chemical structure enables it to effectively scavenge free radicals by donating hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).[1] Studies have shown that N-CD exhibits greater antioxidant activity than its parent compounds, caffeic acid and dopamine, in chemical assays like DPPH and ABTS radical scavenging tests.[1][2]

A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3] Under conditions of oxidative stress, Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4] N-CD can induce the Nrf2 pathway, potentially through the phosphorylation of kinases such as Erk and Akt, leading to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant enzymes.[3] This activation enhances the cell's endogenous defense mechanisms against oxidative damage.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacological Profile of N-Caffeoyldopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCD), a naturally occurring phenolic amide, has garnered significant scientific interest due to its diverse pharmacological activities. Structurally, it is a conjugate of caffeic acid and dopamine, two moieties that contribute to its multifaceted biological effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of NCD, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing its primary signaling pathway.

Core Pharmacological Activities

This compound exhibits a range of biological effects, primarily centered around its potent antioxidant, anti-inflammatory, and β2-adrenoceptor agonist properties. These activities underpin its potential therapeutic applications in various disease models.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological activities of this compound.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value (μM) | Reference Compound | IC50 Value (μM) |

| DPPH Radical Scavenging | 5.95[2] | - | - |

| ABTS Radical Cation Scavenging | 0.24[2] | - | - |

Table 2: β2-Adrenoceptor Agonist Activity of this compound

| Parameter | Value (μM) | Cell Line | Assay |

| Apparent Kd | 0.75[3] | U937 | cAMP Production |

| Concentration for significant cAMP increase | < 0.05[4] | U937 | cAMP Production |

Table 3: Anti-platelet and Anti-inflammatory Activity of this compound

| Activity | Concentration (μM) | Effect | In Vitro/In Vivo |

| Inhibition of P-selectin expression | 0.05 | 30% inhibition | In Vitro |

| Suppression of platelet-leukocyte interactions | 0.05 | 36% suppression | In Vitro |

| Reduction of P-selectin expression | 50-100 µ g/35g body weight | 31-45% reduction | In Vivo (mice) |

| Reduction of platelet-leukocyte interactions | 50-100 µ g/35g body weight | 34-43% reduction | In Vivo (mice) |

Signaling Pathways and Mechanisms of Action

β2-Adrenergic Receptor Signaling Pathway

The primary mechanism of action for many of the observed effects of this compound is its agonist activity at β2-adrenergic receptors.[5][6][7] This interaction initiates a well-defined intracellular signaling cascade.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. N-coumaroyldopamine and this compound increase cAMP via beta 2-adrenoceptors in myelocytic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for LC-MS Analysis of N-Caffeoyldopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine, a member of the N-phenylpropenoyl-L-amino acid (NPA) family, is a naturally occurring phenolic compound found in various plants, notably in cocoa (Theobroma cacao). It is formed by the conjugation of caffeic acid and dopamine. This molecule has garnered significant interest in the scientific community due to its potent biological activities, including antioxidant properties and its function as a β2-adrenoceptor agonist.[1][2] As a β2-adrenoceptor agonist, this compound stimulates the production of cyclic AMP (cAMP), a crucial secondary messenger in numerous cellular signaling pathways.[1][2]

Accurate characterization and quantification of this compound in complex matrices such as plant extracts, foods, and biological fluids are essential for pharmacological studies, quality control, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this purpose. These application notes provide a comprehensive protocol for the extraction, characterization, and quantification of this compound using LC-MS/MS.

Characterization by LC-MS/MS

The structural characterization of this compound can be unequivocally performed using tandem mass spectrometry. In positive electrospray ionization (ESI+) mode, this compound (molar mass: 315.32 g/mol ) forms a protonated precursor ion [M+H]⁺ at an m/z of approximately 316.1. Collision-induced dissociation (CID) of this precursor ion leads to predictable fragmentation patterns, primarily at the amide bond.

Proposed Fragmentation Pathway

The fragmentation of the this compound precursor ion is expected to yield characteristic product ions corresponding to its constituent parts: the caffeoyl moiety and the dopamine moiety.

-

Dopamine-related fragment: Cleavage of the amide bond followed by the characteristic loss of ammonia (NH₃) from the dopamine portion results in a stable product ion at m/z 137.1 .[3][4]

-

Caffeoyl-related fragment: Fragmentation can also yield an ion representing the caffeoyl group, which subsequently loses a molecule of water (H₂O) to produce a product ion at m/z 163.1 .[1][5][6]

Caption: Proposed fragmentation of this compound.

Quantitative Analysis

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. This technique provides superior sensitivity and specificity by monitoring predefined precursor-to-product ion transitions.

Table 1: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) |

| This compound | 316.1 | 137.1 | Quantifier | 15 - 25 |

| This compound | 316.1 | 163.1 | Qualifier | 10 - 20 |

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Typical LC-MS/MS Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |

| Accuracy | 80-120% at LLOQ, 85-115% at other levels |

| Precision (%CV) | ≤ 20% at LLOQ, ≤ 15% at other levels |

| Recovery | Consistent, precise, and reproducible |

Experimental Protocols

Protocol 1: Sample Preparation from Cocoa Powder

This protocol is adapted from methods for extracting phenolic compounds from cocoa.[7]

-

Defatting: Weigh 1 gram of cocoa powder into a centrifuge tube. Add 10 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Discard the supernatant. Repeat this step twice to ensure complete removal of fats.

-

Extraction: To the defatted cocoa solids, add 10 mL of 80% methanol in water. Sonicate the mixture for 20 minutes in a sonication bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes at 4°C.

-

Collection: Carefully collect the supernatant and transfer it to a new tube. Repeat the extraction step (Step 2) on the pellet with an additional 10 mL of 80% methanol to ensure exhaustive extraction.

-

Pooling and Filtration: Combine the supernatants from both extractions. Filter the combined extract through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: Linear gradient from 5% to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 5% B

-

12.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS System: Triple Quadrupole Mass Spectrometer with ESI source.

-

Ionization Mode: Positive (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimize according to the instrument manufacturer's guidelines.

-

Caption: Experimental workflow for this compound analysis.

Biological Context: Signaling Pathway

This compound acts as an agonist for the β2-adrenoceptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that is fundamental to many physiological responses.

-

Binding: this compound binds to the extracellular domain of the β2-adrenoceptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gs). The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

Caption: β2-Adrenoceptor signaling pathway activated by this compound.

References

- 1. Analysis of caffeic acid derivatives from Osmanthus yunnanensis using electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies of Dopamine Oxidation Process by Atmospheric Pressure Glow Discharge Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. massbank.eu [massbank.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. HPLC-DAD-ESI-QTOF-MS Determination of Bioactive Compounds and Antioxidant Activity Comparison of the Hydroalcoholic and Water Extracts from Two Helichrysum italicum Species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring cAMP Levels in Response to N-Caffeoyldopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCDA) is a naturally occurring phenolic compound found in various plants. It has garnered significant interest within the scientific community due to its potential pharmacological activities. Notably, NCDA has been identified as a potent agonist of the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. Activation of the β2-adrenergic receptor by an agonist triggers a signaling cascade that results in the increased intracellular accumulation of the second messenger, cyclic adenosine monophosphate (camp). This application note provides a detailed protocol for measuring the increase in cAMP levels in response to this compound in a human cell line, along with relevant quantitative data and a depiction of the underlying signaling pathway.

Signaling Pathway of this compound

This compound exerts its effect on intracellular cAMP levels through the canonical Gs-coupled GPCR signaling pathway. The process is initiated by the binding of this compound to the β2-adrenergic receptor on the cell surface. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, leading to an elevation of intracellular cAMP levels.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on cAMP levels based on published research. The potency of this compound is compared to that of Salbutamol, a well-known β2-adrenergic receptor agonist.

| Compound | Target | Cell Line | Effect on cAMP | Apparent Dissociation Constant (Kd) | Reference |

| This compound | β2-Adrenergic Receptor | U937 (Human Monocytic) | Increase | 0.75 µM | [1] |

| Salbutamol | β2-Adrenergic Receptor | U937 (Human Monocytic) | Increase | 0.65 µM | [1] |

Note: The apparent dissociation constant (Kd) was determined from Km values using a Lineweaver-Burk reciprocal plot and serves as an indicator of the compound's potency in stimulating cAMP production.

Experimental Protocols

U937 Cell Culture Protocol

The human monocytic cell line U937 is a suitable model for studying the effects of this compound on cAMP production.

Materials:

-

U937 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

T-75 culture flasks

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Culture U937 cells in T-75 flasks containing RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Keep the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.

-

Renew the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium.

Protocol for Measuring cAMP Levels

This protocol provides a general framework for a competitive immunoassay to measure intracellular cAMP levels in U937 cells treated with this compound. Commercial kits (e.g., from Assay Designs, Promega, Cisbio) are widely available and should be used according to the manufacturer's instructions.

Materials:

-

Cultured U937 cells

-

This compound

-

Control agonist (e.g., Salbutamol)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Phosphate-Buffered Saline (PBS), cold

-

Cell lysis buffer (as provided in the cAMP assay kit)

-

cAMP assay kit (e.g., competitive ELISA, HTRF, or luminescence-based)

-

Microplate reader

Experimental Workflow:

Detailed Procedure:

-

Cell Preparation:

-

Harvest U937 cells from culture and perform a cell count to determine cell viability and density.

-

Centrifuge the cells and resuspend them in a suitable assay buffer (often provided in the cAMP kit or can be a buffer like PBS) at a concentration of 2 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to create a dose-response curve. A typical concentration range could be from 1 nM to 100 µM.

-

Prepare solutions of a positive control (e.g., Salbutamol) and a vehicle control (assay buffer with the same concentration of solvent as the highest NCDA concentration).

-

-

Assay Performance:

-

Add a phosphodiesterase (PDE) inhibitor, such as IBMX (final concentration of ~0.5 mM), to the cell suspension to prevent the degradation of cAMP.

-

Dispense the cell suspension into the wells of a microplate.

-

Add the different concentrations of this compound, the positive control, and the vehicle control to the respective wells.

-

Incubate the plate for a specified period (e.g., 10 minutes) at room temperature or 37°C, as determined by preliminary time-course experiments.[1]

-

Stop the reaction and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

-

cAMP Detection:

-

Follow the specific instructions of the chosen cAMP assay kit (e.g., competitive ELISA, HTRF, or luminescence-based) to measure the cAMP concentration in the cell lysates. This typically involves the addition of detection reagents and a further incubation period.

-

-

Data Analysis:

-

Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Conclusion

This application note provides a comprehensive guide for researchers interested in studying the effects of this compound on intracellular cAMP levels. By following the detailed protocols and understanding the underlying signaling pathway, scientists can effectively and accurately quantify the agonistic activity of this compound at the β2-adrenergic receptor. The provided quantitative data serves as a valuable reference for experimental design and data interpretation in the fields of pharmacology and drug discovery.

References

Cell-based Assays for Studying N-Caffeoyldopamine Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCDA) is a naturally occurring phenolic compound found in various plants. It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1] These activities make NCDA a promising candidate for the development of novel therapeutics. This document provides detailed application notes and protocols for a range of cell-based assays to effectively study the multifaceted activities of NCDA in a laboratory setting.

I. Antioxidant Activity Assays

NCDA's structure, combining caffeic acid and dopamine moieties, allows it to effectively scavenge free radicals and protect cells from oxidative stress.[1] The following are standard in vitro assays to quantify the antioxidant potential of NCDA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. Ensure the absorbance at 517 nm is approximately 1.0 ± 0.1.[1] This solution should be prepared fresh daily and protected from light.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol).

-

Prepare a series of dilutions of NCDA from the stock solution.

-

Ascorbic acid can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each NCDA dilution to respective wells.

-

Add 100 µL of the DPPH working solution to each well.

-

Include a blank control containing only the solvent and a positive control with ascorbic acid.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the NCDA sample.

-

The IC50 value (the concentration of NCDA required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of NCDA.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form. The change in absorbance is measured to determine the antioxidant capacity.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

-

Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of NCDA as described for the DPPH assay. Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of each NCDA dilution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Mix and incubate at room temperature for 30 minutes in the dark.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the formula:

where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the NCDA sample.

-

Determine the IC50 value as described for the DPPH assay.

-

Quantitative Data for Antioxidant Activity of this compound and Related Compounds:

| Compound | Assay | IC50 Value (µM) | Reference |

| N-trans-Caffeoyldopamine | DPPH | 5.95 | [2] |

| N-trans-Caffeoyldopamine | ABTS | 0.24 | [2] |

II. Anti-inflammatory Activity Assays

NCDA has demonstrated potent anti-inflammatory effects, which are partly mediated through its activity as a beta-2 adrenoceptor agonist and its ability to modulate inflammatory signaling pathways.

cAMP Production Assay in U937 Cells

NCDA has been shown to act as a beta-2 adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4][5][6] This mechanism is relevant to its anti-inflammatory and bronchodilatory effects. U937 cells, a human monocytic cell line, endogenously express beta-2 adrenoceptors and are a suitable model for this assay.[3][6]

Experimental Protocol:

-

Cell Culture:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed 2 x 10^6 U937 cells per well in a suitable plate.

-

Treat the cells with various concentrations of NCDA for 10 minutes. Salbutamol can be used as a positive control.

-

To confirm the involvement of beta-2 adrenoceptors, pre-treat cells with a specific antagonist like butoxamine or ICI 118551 for 5 minutes before adding NCDA.[3][6]

-

After treatment, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the NCDA concentration to determine the dose-response relationship and calculate the EC50 value (the concentration of NCDA that produces 50% of the maximum response).

-

Signaling Pathway: NCDA-induced cAMP Production

Caption: NCDA activates the β2-adrenoceptor, leading to increased cAMP production.

Inhibition of Pro-inflammatory Mediators in LPS-stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). This assay evaluates the ability of NCDA to suppress this inflammatory response.

Experimental Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells (a murine macrophage cell line) in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of NCDA for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant to measure NO and cytokine levels.

-

-

Measurement of Nitric Oxide (NO):

-

NO production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

-

-

Measurement of Cytokines (TNF-α, IL-6):

-

The levels of pro-inflammatory cytokines in the supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO or cytokine production for each NCDA concentration compared to the LPS-stimulated control.

-

Determine the IC50 values for the inhibition of each inflammatory mediator.

-

Signaling Pathway: NCDA's Anti-inflammatory Action

Caption: NCDA inhibits LPS-induced inflammation by targeting the NF-κB pathway.

III. Neuroprotective Activity Assay

NCDA has shown promise in protecting neurons from various insults, suggesting its potential in neurodegenerative diseases. A common in vitro model for Parkinson's disease involves inducing neurotoxicity in dopaminergic-like cells with 6-hydroxydopamine (6-OHDA).

Experimental Protocol:

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of NCDA for 24 hours.

-

Induce neurotoxicity by exposing the cells to 6-hydroxydopamine (6-OHDA) for another 24 hours.

-

Assess cell viability using the MTT assay (see protocol below).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each NCDA concentration compared to the 6-OHDA-treated control.

-

Determine the EC50 value, representing the concentration of NCDA that provides 50% neuroprotection.

-

Quantitative Data for Neuroprotective Activity:

| Compound | Assay Model | EC50 Value (µM) | Reference |

| N-arachidonoyldopamine (related compound) | H2O2-induced oxidative stress in cerebellar granule neurons | 0.1-10 (dose-dependent protection) | [7] |

IV. Anti-cancer Activity Assay

NCDA and its derivatives have been investigated for their potential to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

-

Cell Culture:

-

Culture cancer cell lines of interest (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, HT-29 for colon cancer) in their respective recommended media and conditions.

-

-

Assay Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of NCDA for 48-72 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of NCDA that inhibits cell growth by 50%.

-

Quantitative Data for Anti-cancer Activity of Caffeic Acid Derivatives:

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Caffeic acid derivative (5) | AsPC1 (pancreatic cancer) | 42.47 | [8] |

| Caffeic acid derivative (5) | BxPC3 (pancreatic cancer) | 46.58 | [8] |

| Caffeic acid derivative (7) | AsPC1 (pancreatic cancer) | 18.70 | [8] |

| Caffeic acid derivative (7) | BxPC3 (pancreatic cancer) | 22.38 | [8] |

| Caffeic acid derivative (11) | AsPC1 (pancreatic cancer) | 18.35 | [8] |

| Caffeic acid derivative (11) | BxPC3 (pancreatic cancer) | 21.72 | [8] |

Experimental Workflow for Cell-based Assays of NCDA

Caption: General workflow for evaluating the biological activities of NCDA.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the diverse biological activities of this compound. By employing these standardized cell-based assays, scientists can obtain reliable and reproducible data to further elucidate the mechanisms of action of NCDA and evaluate its therapeutic potential.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. ABTS radical scavenging capacity measurement [protocols.io]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. N-coumaroyldopamine and this compound increase cAMP via beta 2-adrenoceptors in myelocytic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and neuroprotective properties of N-arachidonoyldopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

N-Caffeoyldopamine: Evaluating Antioxidant Capacity with DPPH and ABTS Assays

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction